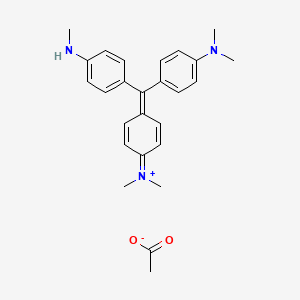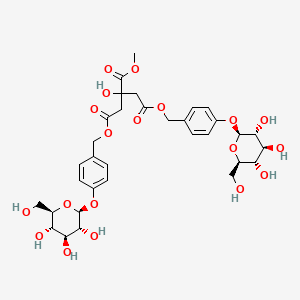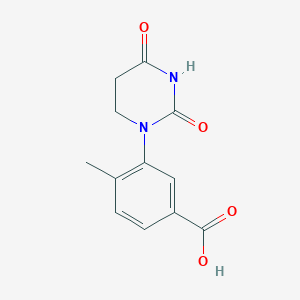![molecular formula C27H33N3O5S B12376691 5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide CAS No. 1177749-58-4](/img/structure/B12376691.png)
5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMP-9-IN-10 is a compound known for its inhibitory effects on matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMP-9-IN-10 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes the following steps:
Preparation of Intermediates: This involves the synthesis of key intermediates through reactions such as alkylation, acylation, or condensation.
Formation of MMP-9-IN-10: The intermediates are then subjected to further reactions, such as cyclization or coupling, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of MMP-9-IN-10 involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
MMP-9-IN-10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
MMP-9-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of MMP-9 and its effects on various chemical processes.
Biology: Employed in research to understand the role of MMP-9 in biological systems, including cell migration, angiogenesis, and tissue remodeling.
Industry: Utilized in the development of new materials and products that require controlled degradation of the extracellular matrix.
Mechanism of Action
MMP-9-IN-10 exerts its effects by binding to the active site of MMP-9, thereby inhibiting its enzymatic activity. This inhibition prevents the degradation of the extracellular matrix, which is crucial in processes such as tumor invasion and metastasis. The molecular targets and pathways involved include the catalytic domain of MMP-9 and its interaction with various substrates and inhibitors .
Comparison with Similar Compounds
MMP-9-IN-10 is unique compared to other MMP-9 inhibitors due to its specific binding affinity and selectivity. Similar compounds include:
MMP-9-IN-1: Another inhibitor with a different binding mechanism.
MMP-9-IN-2: Known for its higher potency but lower selectivity.
MMP-9-IN-3: Exhibits similar inhibitory effects but with different pharmacokinetic properties
Properties
CAS No. |
1177749-58-4 |
|---|---|
Molecular Formula |
C27H33N3O5S |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
2-[benzyl-(4-methoxyphenoxy)sulfinylamino]-5-(diethylaminomethyl)-N-hydroxy-3-methylbenzamide |
InChI |
InChI=1S/C27H33N3O5S/c1-5-29(6-2)18-22-16-20(3)26(25(17-22)27(31)28-32)30(19-21-10-8-7-9-11-21)36(33)35-24-14-12-23(34-4)13-15-24/h7-17,32H,5-6,18-19H2,1-4H3,(H,28,31) |
InChI Key |
OIYCVCCJVZCTIX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C(=C1)C)N(CC2=CC=CC=C2)S(=O)OC3=CC=C(C=C3)OC)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


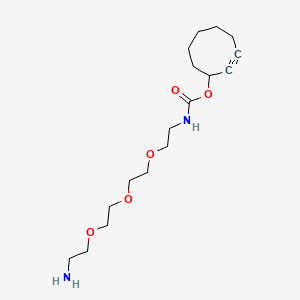
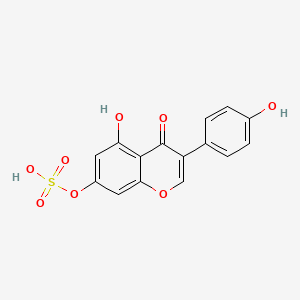
![tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B12376619.png)
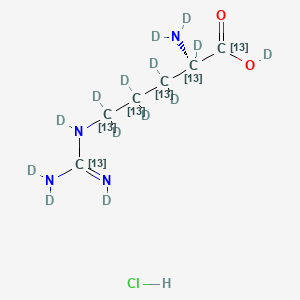
![[(1S,3S,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B12376629.png)
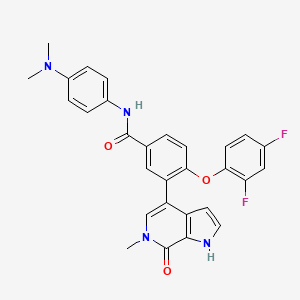
![3-[(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12376643.png)
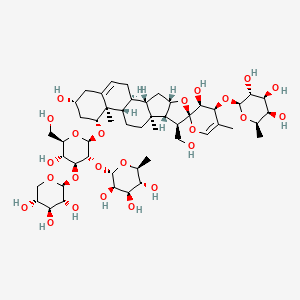
![ethyl (2S)-3-[(1R,3R)-6,7-dihydroxy-3-methyl-3,4-dihydro-1H-isochromen-1-yl]-6-methoxy-2H-chromene-2-carboxylate](/img/structure/B12376649.png)
![3-benzyl-5-chloro-N-[4-(hydroxymethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12376656.png)
![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)
